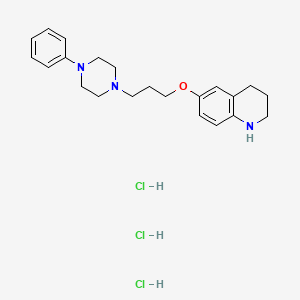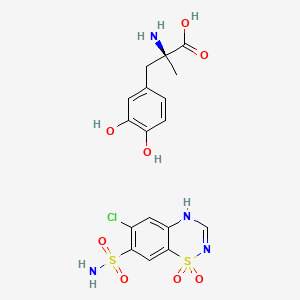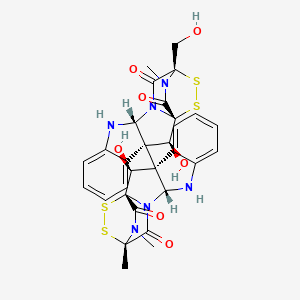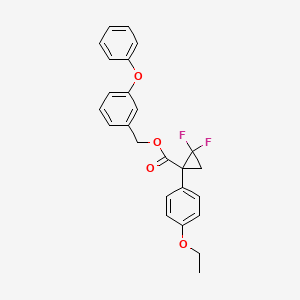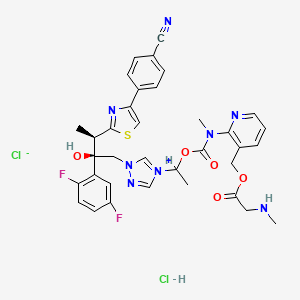
Isavuconazonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isavuconazonium chloride is a second-generation triazole antifungal compound. It is a prodrug of isavuconazole, which means it is converted into the active form, isavuconazole, in the body. This compound is used primarily for the treatment of invasive aspergillosis and mucormycosis, serious fungal infections that can be life-threatening, especially in immunocompromised patients .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isavuconazonium chloride involves multiple steps, including the formation of a triazolium salt tethered to isavuconazole via an ester moiety. One of the key steps in the synthesis is the use of an anion exchange resin to introduce the HSO4 anion into the formulation of the quaternary ammonium salt . The overall yield of the process is approximately 57%, with a high-performance liquid chromatography purity of 97.25% .
Industrial Production Methods
Industrial production of this compound typically involves the use of stable intermediates and optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and scalable, making it feasible for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
Isavuconazonium chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in antifungal therapies .
Scientific Research Applications
Isavuconazonium chloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactions of triazole antifungals.
Biology: It is used to study the mechanisms of fungal infections and the body’s response to antifungal treatments.
Medicine: It is used in clinical trials and treatments for invasive fungal infections, particularly in immunocompromised patients.
Industry: It is used in the development of new antifungal drugs and formulations
Mechanism of Action
Isavuconazonium chloride exerts its effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Voriconazole: Another triazole antifungal used for similar indications.
Posaconazole: A triazole antifungal with a broader spectrum of activity.
Itraconazole: A triazole antifungal used for a variety of fungal infections.
Uniqueness
Isavuconazonium chloride is unique in its high solubility in water, which allows for intravenous administration without the need for a cyclodextrin vehicle. This reduces the risk of nephrotoxicity associated with cyclodextrin .
Properties
CAS No. |
497235-79-7 |
|---|---|
Molecular Formula |
C35H36Cl2F2N8O5S |
Molecular Weight |
789.7 g/mol |
IUPAC Name |
[2-[1-[1-[(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate;chloride;hydrochloride |
InChI |
InChI=1S/C35H35F2N8O5S.2ClH/c1-22(33-42-30(18-51-33)25-9-7-24(15-38)8-10-25)35(48,28-14-27(36)11-12-29(28)37)19-45-21-44(20-41-45)23(2)50-34(47)43(4)32-26(6-5-13-40-32)17-49-31(46)16-39-3;;/h5-14,18,20-23,39,48H,16-17,19H2,1-4H3;2*1H/q+1;;/p-1/t22-,23?,35+;;/m0../s1 |
InChI Key |
QELOMWCWBPJMAS-XFERGYADSA-M |
Isomeric SMILES |
C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O.Cl.[Cl-] |
Canonical SMILES |
CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O.Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


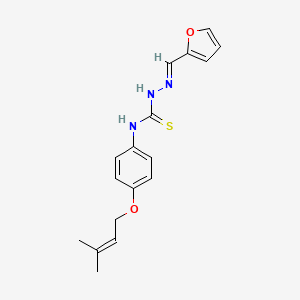
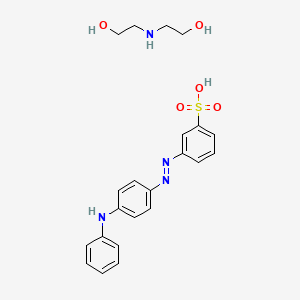

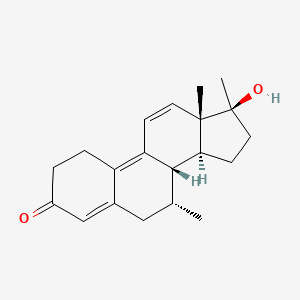
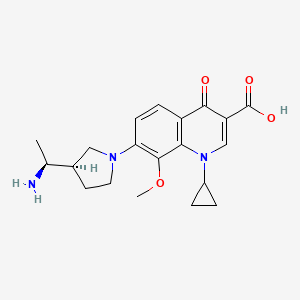
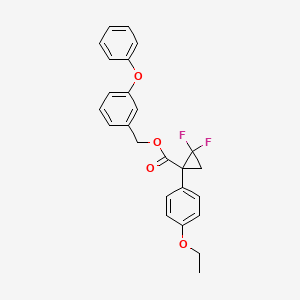


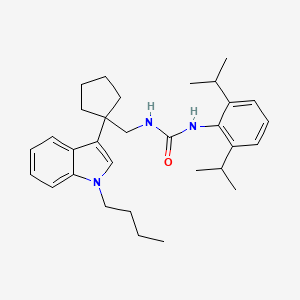
![2-[Bis(2-hydroxyethyl)amino]ethanol;4-[[3-methoxy-4-[[2-methoxy-4-[(4-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid](/img/structure/B12781591.png)
